molecular formula C8H10N2O3 B8668164 4-Amino-N-hydroxy-2-methoxybenzamide CAS No. 920739-78-2

4-Amino-N-hydroxy-2-methoxybenzamide

Cat. No.: B8668164
CAS No.: 920739-78-2
M. Wt: 182.18 g/mol
InChI Key: YFWBIHVKTHZHDA-UHFFFAOYSA-N
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Description

4-Amino-N-hydroxy-2-methoxybenzamide is a high-purity chemical compound offered for research and development purposes. This benzamide derivative features a molecular structure that integrates methoxy, amino, and N-hydroxy functional groups, a combination often investigated for its potential to modulate biological activity. Researchers are exploring this compound and its structural analogs in various scientific fields. Similar methoxy- and hydroxy-substituted benzamides are frequently studied for their antiglycation properties, which are relevant in diabetes research . Furthermore, the core benzamide structure is a key pharmacophore in compounds evaluated for antiproliferative and antioxidative activities in various assay models . The presence of the N-hydroxy group is a feature of interest in medicinal chemistry, often incorporated to influence a molecule's binding affinity or metabolic stability. This product is intended for chemical and biological research applications only. It is not for diagnostic or therapeutic use, and is strictly not intended for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

920739-78-2

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4-amino-N-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C8H10N2O3/c1-13-7-4-5(9)2-3-6(7)8(11)10-12/h2-4,12H,9H2,1H3,(H,10,11)

InChI Key

YFWBIHVKTHZHDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Hydroxy vs. Methyl Substitutions: The hydroxy group in this compound distinguishes it from 4-Methoxy-N-methylbenzamide, which has a methyl group on the amide nitrogen. This substitution likely enhances hydrogen-bonding capacity, influencing solubility and biological interactions .
  • Amino Group Positioning: The 4-amino group in the target compound contrasts with the nitro group in 4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide, which introduces electron-withdrawing effects, reducing basicity and altering reactivity .
  • Biological Relevance: The hydroxamic acid moiety (-NHOH) in the target compound is absent in analogs like 4-Amino-N-(4-methoxyphenyl)benzamide, suggesting divergent pharmacological profiles (e.g., metal chelation vs. receptor binding) .

Reactivity Trends:

  • Electrophilic Substitution: Methoxy and amino groups activate the benzene ring toward electrophilic substitution, while nitro or bromo groups deactivate it .
  • Hydrogen Bonding : The hydroxy group in the target compound enhances intermolecular interactions, as seen in the crystal structures of related compounds (e.g., N–H⋯O bonds in 4-Methoxy-N-methylbenzamide) .

Preparation Methods

Nitration of 2-Methoxybenzoic Acid

The synthesis typically begins with 2-methoxybenzoic acid , which undergoes nitration to introduce the nitro group at the 4-position. Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, yielding 4-nitro-2-methoxybenzoic acid with >85% regioselectivity. The methoxy group directs nitration to the para position due to its electron-donating resonance effect.

Reaction Conditions:

  • Nitrating agent: HNO₃ (70%)/H₂SO₄ (98%) (1:3 v/v)

  • Temperature: 0–5°C

  • Yield: 82–87%

  • Characterization: Melting point 148–150°C; IR (KBr): 1695 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym).

Acyl Chloride Formation

The carboxylic acid group of 4-nitro-2-methoxybenzoic acid is activated via conversion to the corresponding acyl chloride. This is accomplished using thionyl chloride (SOCl₂) under reflux conditions:

4-Nitro-2-methoxybenzoic acid+SOCl2reflux, 3 h4-Nitro-2-methoxybenzoyl chloride+SO2+HCl\text{4-Nitro-2-methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 3 h}} \text{4-Nitro-2-methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

Key Parameters:

  • Solvent: Anhydrous dichloromethane (DCM)

  • Molar ratio: 1:2 (acid:SOCl₂)

  • Yield: 89–92%

  • Purity: >95% (verified by ¹H NMR).

Coupling with Hydroxylamine

The acyl chloride reacts with hydroxylamine (NH₂OH) to form 4-nitro-2-methoxy-N-hydroxybenzamide . Hydroxylamine is introduced as its hydrochloride salt (NH₂OH·HCl) in the presence of a base such as triethylamine (TEA) to neutralize HCl:

4-Nitro-2-methoxybenzoyl chloride+NH2OH\cdotpHClTEA, THF, 0°C4-Nitro-2-methoxy-N-hydroxybenzamide+2HCl\text{4-Nitro-2-methoxybenzoyl chloride} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{TEA, THF, 0°C}} \text{4-Nitro-2-methoxy-N-hydroxybenzamide} + 2\text{HCl}

Optimization Notes:

  • Temperature control (0–5°C) prevents premature hydrolysis of the acyl chloride.

  • Solvent: Tetrahydrofuran (THF) ensures solubility of both reagents.

  • Yield: 75–78% after recrystallization from ethanol.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere:

4-Nitro-2-methoxy-N-hydroxybenzamide+3H2Pd/C, MeOH4-Amino-2-methoxy-N-hydroxybenzamide+2H2O\text{4-Nitro-2-methoxy-N-hydroxybenzamide} + 3\text{H}2 \xrightarrow{\text{Pd/C, MeOH}} \text{4-Amino-2-methoxy-N-hydroxybenzamide} + 2\text{H}2\text{O}

Critical Parameters:

  • Catalyst loading: 5% Pd/C (10 wt% of substrate)

  • Pressure: 1 atm H₂

  • Temperature: 25°C

  • Yield: 88–90%

  • Purity: Confirmed by LC-MS (m/z 197.1 [M+H]⁺).

Alternative Synthetic Pathways

Direct Amination of 2-Methoxybenzoic Acid

A less common route involves direct amination of 2-methoxybenzoic acid using hydroxylamine-O-sulfonic acid (HOSA) in aqueous ammonia:

2-Methoxybenzoic acid+HOSANH3,H2O4-Amino-2-methoxybenzoic acidSOCl2,NH2OH4-Amino-N-hydroxy-2-methoxybenzamide\text{2-Methoxybenzoic acid} + \text{HOSA} \xrightarrow{\text{NH}3, \text{H}2\text{O}} \text{4-Amino-2-methoxybenzoic acid} \xrightarrow{\text{SOCl}2, \text{NH}2\text{OH}} \text{this compound}

Challenges:

  • Low regioselectivity (≤50% para-amination)

  • Requires additional purification steps.

Solid-Phase Synthesis

Recent advancements utilize resin-bound hydroxylamine for improved yield and purity. The acyl chloride is coupled to Wang resin functionalized with hydroxylamine, followed by cleavage with trifluoroacetic acid (TFA):

4-Nitro-2-methoxybenzoyl chloride+Resin-NHOHDIPEAResin-bound intermediateH2/PdThis compound\text{4-Nitro-2-methoxybenzoyl chloride} + \text{Resin-NHOH} \xrightarrow{\text{DIPEA}} \text{Resin-bound intermediate} \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}

Advantages:

  • Purity: >98% (HPLC)

  • Scalability: Suitable for multi-gram synthesis.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Nitration : Tubular reactor with HNO₃/H₂SO₄ at 5°C.

  • Acylation : Microreactor with SOCl₂ at 60°C.

  • Coupling : T-shaped mixer for NH₂OH·HCl and TEA.

  • Reduction : Fixed-bed reactor with Pd/C catalyst.

Benefits:

  • 40% reduction in reaction time vs. batch processes.

  • Consistent product quality (RSD <2%).

Analytical Validation

Spectroscopic Characterization

Technique Key Peaks
¹H NMR (DMSO-d₆)δ 3.85 (s, 3H, OCH₃), δ 6.45 (d, J=8 Hz, 1H, Ar-H), δ 7.12 (s, 1H, Ar-H), δ 7.92 (d, J=8 Hz, 1H, Ar-H), δ 10.2 (s, 1H, NHOH).
IR (KBr)3320 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1510 cm⁻¹ (C-N).
LC-MS m/z 197.1 [M+H]⁺, retention time 4.2 min.

Challenges and Optimization

Stability of N-Hydroxy Group

The N-hydroxy moiety is prone to oxidation under acidic conditions. Solutions include:

  • Conducting reductions under inert atmosphere (N₂/Ar).

  • Adding antioxidants (e.g., ascorbic acid) during workup.

Byproduct Formation

Common byproducts and mitigation strategies:

  • Over-reduction : Use of partial hydrogen pressure (0.5 atm) prevents reduction of the methoxy group.

  • Diastereomers : Chiral HPLC resolves enantiomers if racemization occurs during coupling .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Amino-N-hydroxy-2-methoxybenzamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via acylation of 4-amino-2-methoxybenzoic acid derivatives using hydroxylamine under controlled pH (e.g., sodium bicarbonate to maintain alkalinity) . Reflux conditions (e.g., 100°C for 2 hours) and recrystallization with methanol or ethanol enhance purity and yield . Monitoring intermediates via TLC and optimizing stoichiometric ratios of benzoyl chloride derivatives are critical for reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amide protons resonate at δ 10-12 ppm) .
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and hydroxyl (3200–3500 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to confirm structure .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Use receptor binding assays (e.g., dopamine D2 and serotonin 5-HT3 receptors) with radiolabeled ligands to measure IC50_{50} values . Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) establish therapeutic indices. Data should be normalized to positive controls (e.g., known antagonists) and analyzed via nonlinear regression .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

  • Methodology : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 89 K to minimize thermal motion .
  • Refinement : Apply twin refinement and anisotropic displacement parameters for accurate electron density mapping. SHELXL’s TWIN and BASF commands address twinning issues common in benzamide crystals .
  • Validation : Check R-factors (<5%) and CCDC deposition (e.g., bond lengths ±0.002 Å) .

Q. How do structural modifications influence the compound’s bioactivity?

  • Methodology : Conduct SAR studies by synthesizing analogs (e.g., halogenation at position 4 or methoxy group replacement). Evaluate using:

  • Enzymatic Assays : Test inhibition of MMP-9/MMP-13 or COX-2 via fluorogenic substrates .
  • Computational Modeling : Dock analogs into receptor active sites (e.g., AutoDock Vina) to correlate substituent effects with binding energy .
  • Data Analysis : Tabulate IC50_{50}, KiK_i, and selectivity ratios to prioritize lead compounds .

Q. What methods assess the compound’s oxidative stability under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose to H2_2O2_2 (3% v/v, 40°C, 72 hours) and monitor degradation via HPLC .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., CD3_3-methoxy groups) to study metabolic pathways using LC-MS/MS .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) via Arrhenius plots .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Solid Dispersion : Prepare with PVP-K30 via spray drying (inlet temp: 120°C) to improve bioavailability .
  • Stability Testing : Monitor pH (6.8–7.4) and storage conditions (4°C, desiccated) to prevent hydrolysis .

Data Presentation Guidelines

  • Crystallographic Data : Include tables with bond lengths, angles, and torsion angles refined via SHELXL .
  • Biological Activity : Tabulate IC50_{50}, KiK_i, and selectivity indices with SEM values from triplicate experiments .
  • Synthetic Yields : Report yields (%) and purity (HPLC ≥95%) for each synthetic step .

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